1-Bromotridecane-D27

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

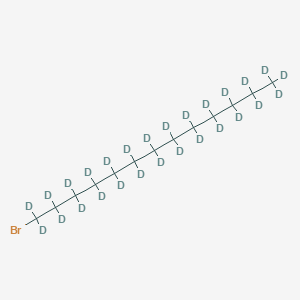

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-heptacosadeuteriotridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-13H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDNZQUBFCYTIC-RZVOLPTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Bromotridecane-D27 physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromotridecane-D27, a deuterated analog of 1-bromotridecane. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize isotopically labeled compounds for a variety of applications, including as internal standards in analytical chemistry and in metabolic studies.

Core Physical and Chemical Properties

This compound is the perdeuterated version of 1-bromotridecane, meaning all 27 hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution primarily affects the molecular weight and can have subtle effects on other physical properties due to the kinetic isotope effect.

Table 1: Physical and Chemical Properties of this compound and its Non-Deuterated Analog

| Property | This compound | 1-Bromotridecane | Data Source(s) |

| CAS Number | 349553-91-9 | 765-09-3 | [1] |

| Molecular Formula | C₁₃BrD₂₇ | C₁₃H₂₇Br | [1] |

| Molecular Weight | 290.42 g/mol | 263.26 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid (expected) | Colorless to pale yellow liquid | |

| Boiling Point | No experimental data available; expected to be slightly higher than the non-deuterated analog. | 148-150 °C at 10 mmHg | |

| Melting Point | No experimental data available; expected to be similar to the non-deuterated analog. | 4-7 °C | |

| Density | No experimental data available; expected to be slightly higher than the non-deuterated analog. | 1.03 g/mL at 25 °C | |

| Refractive Index | No experimental data available. | n20/D 1.459 | |

| Solubility | Insoluble in water; soluble in organic solvents (expected). | Insoluble in water; soluble in organic solvents. |

Note on Physical Properties of the Deuterated Compound:

Chemical Reactivity and Stability

This compound is expected to exhibit chemical reactivity similar to that of 1-bromotridecane. As a primary alkyl halide, it can participate in nucleophilic substitution reactions, where the bromine atom is displaced by a nucleophile. It is a stable compound under normal storage conditions but is incompatible with strong bases and strong oxidizing agents.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature. However, a common and effective method for preparing perdeuterated alkyl bromides is through the bromination of the corresponding perdeuterated alcohol. The following is a generalized protocol adapted from the synthesis of similar deuterated and non-deuterated long-chain alkyl bromides.

Synthesis of this compound from 1-Tridecanol-D28

This two-step synthesis involves the initial preparation of the perdeuterated alcohol followed by its bromination.

Step 1: Synthesis of 1-Tridecanol-D28 (Hypothetical Precursor)

The synthesis of the perdeuterated alcohol precursor would likely involve the reduction of a perdeuterated carboxylic acid or ester, such as tridecanoic acid-D25-O-D, with a strong deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).

Step 2: Bromination of 1-Tridecanol-D28

A standard method for converting a primary alcohol to an alkyl bromide is by reaction with phosphorus tribromide (PBr₃).

Materials:

-

1-Tridecanol-D28 (1 equivalent)

-

Phosphorus tribromide (PBr₃) (0.4 equivalents)

-

Anhydrous diethyl ether

-

Anhydrous sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon) is charged with 1-Tridecanol-D28 dissolved in anhydrous diethyl ether.

-

The solution is cooled to 0 °C in an ice bath.

-

Phosphorus tribromide (PBr₃) is added dropwise from the dropping funnel with vigorous stirring over a period of 30 minutes. A white precipitate of deuterated phosphorous acid will form.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to reflux for 3-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The reaction mixture is carefully poured over ice and then transferred to a separatory funnel.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with a saturated solution of anhydrous sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation.

Visualizations

Logical Workflow for the Synthesis of this compound

The following diagram illustrates the logical steps involved in the proposed synthesis of this compound.

Caption: A logical workflow for the synthesis of this compound.

Note on Signaling Pathways: As this compound is primarily used as a synthetic building block and analytical standard, there is no information available in the scientific literature regarding its involvement in specific biological signaling pathways.

References

1-Bromotridecane-D27 structural information and CAS number

An In-depth Technical Guide to 1-Bromotridecane-D27

This technical guide provides comprehensive structural information, the Chemical Abstracts Service (CAS) number, and relevant physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds. This document also outlines general experimental protocols and logical workflows relevant to the application of deuterated alkyl halides.

Structural Information and Properties

This compound is the fully deuterated analog of 1-Bromotridecane. In this molecule, all 27 hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic substitution is invaluable for a variety of scientific applications, particularly in tracer studies for drug metabolism and pharmacokinetics, and as an internal standard in mass spectrometry.[1]

Chemical Structure:

-

Common Name: this compound

-

IUPAC Name: 1-bromo(perdeuterio)tridecane

-

Molecular Formula: C₁₃BrD₂₇[2]

A comparison of the key properties of this compound and its non-deuterated counterpart, 1-Bromotridecane, is presented below.

Table 1: Physicochemical Properties

| Property | This compound | 1-Bromotridecane |

| CAS Number | 349553-91-9 | 765-09-3[3] |

| Molecular Formula | C₁₃BrD₂₇ | C₁₃H₂₇Br |

| Molecular Weight | 290.424 g/mol | 263.26 g/mol |

| Exact Mass | 289.299 Da | 262.130 Da |

| Melting Point | Not available | 4-7 °C |

| Boiling Point | Not available | 148-150 °C at 10 mmHg |

| Density | Not available | 1.03 g/mL at 25 °C |

| Refractive Index | Not available | n20/D 1.459 |

Applications in Research and Development

Deuterated compounds like this compound are powerful tools in scientific research. The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This is particularly relevant in drug metabolism, where the cleavage of a carbon-hydrogen bond is often a rate-determining step. The stronger carbon-deuterium bond can slow down metabolism, potentially improving a drug's pharmacokinetic profile.

Primary applications include:

-

Internal Standards in Mass Spectrometry: Deuterated compounds are widely used as internal standards for quantitative mass spectrometry assays due to their similar chemical behavior to the analyte but distinct mass.

-

Metabolic Tracers: As a stable, non-radioactive isotope, deuterium can be used to trace the metabolic fate of molecules in living organisms.

-

NMR Spectroscopy: While deuterated solvents are common in ¹H NMR, compounds with specific deuterium labels can be studied with ²H NMR to probe molecular structure and dynamics.

The logical workflow for using a deuterated compound as an internal standard in a quantitative analysis is depicted below.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromotridecane-D27 is the deuterated form of 1-bromotridecane, a long-chain alkyl halide.[1] In this molecule, all 27 hydrogen atoms have been replaced with their stable isotope, deuterium. This isotopic labeling makes this compound an invaluable tool in analytical chemistry, primarily serving as an internal standard for quantitative analysis by mass spectrometry (MS). Its chemical behavior is nearly identical to its non-deuterated counterpart, but it is readily distinguishable by its higher mass. This property allows it to be added to a sample at a known concentration to correct for analyte loss during sample preparation and variations in instrument response, thereby significantly improving the accuracy and precision of quantitative measurements.

Physicochemical Properties

The physicochemical properties of this compound are expected to be very similar to those of the unlabeled 1-bromotridecane. The primary difference is its molecular weight, which is significantly higher due to the presence of 27 deuterium atoms.

| Property | Value |

| Molecular Formula | C13D27Br |

| Molecular Weight | 289.5 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 148-150 °C at 10 mmHg (for unlabeled)[1] |

| Melting Point | 4-7 °C (for unlabeled)[1] |

| Density | ~1.1 g/mL at 25 °C (estimated to be slightly higher than unlabeled) |

| Solubility | Insoluble in water, soluble in organic solvents |

| CAS Number | 349553-91-9 |

Synthesis of this compound

While specific synthesis routes for this compound are not extensively published, a common method for preparing deuterated long-chain alkyl halides involves the bromination of the corresponding deuterated alcohol. A plausible synthetic pathway is outlined below.

A potential synthetic route for this compound could involve the deuteration of tridecanoic acid, followed by reduction to the alcohol, and subsequent bromination.

Primary Research Applications

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of long-chain hydrocarbons and related molecules. Its utility spans environmental analysis and biomedical research.

Internal Standard in Quantitative Mass Spectrometry

Deuterated internal standards are considered the gold standard in quantitative mass spectrometry because they co-elute with the analyte of interest and exhibit similar ionization and fragmentation behavior.[2] This allows for the correction of matrix effects and variations in sample processing.

Objective: To accurately quantify the concentration of a long-chain fatty acid, such as myristic acid (C14:0), in human plasma.

Experimental Protocol:

-

Sample Preparation:

-

To 100 µL of a plasma sample, add 10 µL of a known concentration of this compound in a suitable solvent (e.g., isopropanol).

-

Perform a liquid-liquid extraction by adding 500 µL of a mixture of hexane and isopropanol (3:2, v/v).

-

Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode with electrospray ionization (ESI).

-

Detection: Use Selected Reaction Monitoring (SRM) to monitor the transitions for both the analyte (myristic acid) and the internal standard (this compound).

-

Data Presentation:

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration in Sample (µg/mL) | % Recovery (using IS) |

| Myristic Acid | 8.5 | 227.2 | 227.2 | 25.4 | 98.2 |

| This compound (IS) | 10.2 | 289.5 | 79.1/81.1 | Spiked at 10 µg/mL | N/A |

Objective: To quantify the amount of a specific long-chain hydrocarbon, for example, tridecane, in a soil sample.

Experimental Protocol:

-

Sample Extraction:

-

Weigh 10 g of the soil sample into a beaker.

-

Spike the sample with a known amount of this compound.

-

Perform a Soxhlet extraction for 6 hours using a 1:1 mixture of hexane and acetone.

-

Concentrate the extract to 1 mL using a rotary evaporator.

-

-

GC-MS Analysis:

-

Gas Chromatography: Use a non-polar capillary column (e.g., DB-5ms) with a temperature program suitable for separating long-chain hydrocarbons.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.

-

Detection: Use Selected Ion Monitoring (SIM) to monitor characteristic ions for tridecane and this compound.

-

Data Presentation:

| Analyte | Retention Time (min) | Monitored Ion (m/z) | Concentration in Soil (ng/g) | % Recovery (using IS) |

| Tridecane | 12.3 | 57, 71, 85 | 150.7 | 95.6 |

| This compound (IS) | 12.2 | 66, 206, 220 | Spiked at 200 ng/g | N/A |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative analysis experiment.

Conclusion

This compound is a powerful analytical tool for researchers in various scientific disciplines. Its primary application as an internal standard in mass spectrometry-based quantitative methods provides a high degree of accuracy and precision. The ability to reliably quantify long-chain fatty acids and hydrocarbons in complex matrices is crucial for advancing our understanding in fields ranging from environmental science to drug metabolism and clinical diagnostics. The methodologies outlined in this guide provide a framework for the effective implementation of this compound in laboratory settings.

References

Understanding the Kinetic Isotope Effect of 1-Bromotridecane-D27: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the kinetic isotope effect (KIE) as a powerful tool for elucidating the reaction mechanisms of long-chain alkyl halides, with a specific focus on 1-bromotridecane-d27. Due to the absence of publicly available experimental data for this specific isotopologue, this document leverages established principles and data from analogous long-chain bromoalkanes to illustrate the expected outcomes and experimental methodologies. The strategic substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the rate of a chemical reaction if a carbon-hydrogen bond is broken or altered in the rate-determining step. This phenomenon provides invaluable insights into the transition state of a reaction, aiding in the differentiation between competing reaction pathways such as bimolecular substitution (SN2) and bimolecular elimination (E2).

Theoretical Framework: Primary and Secondary Kinetic Isotope Effects

The kinetic isotope effect is quantitatively expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD).

Primary Kinetic Isotope Effect (PKIE): A significant primary kinetic isotope effect (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. For 1-bromotridecane, a substantial PKIE would be anticipated in an E2 reaction where a β-hydrogen (or deuterium) is abstracted by a base in the concerted, rate-limiting step. This is because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break.

Secondary Kinetic Isotope Effect (SKIE): A smaller secondary kinetic isotope effect (typically kH/kD is close to 1) occurs when the bond to the isotopically substituted atom is not broken in the rate-determining step. These effects arise from changes in the vibrational frequencies at the isotopically labeled position between the reactant and the transition state. For nucleophilic substitution reactions of 1-bromotridecane, an α- or β-deuterium SKIE can help differentiate between SN1 and SN2 pathways. In an SN2 reaction, a small inverse KIE (kH/kD < 1) or a KIE close to unity is often observed for α-deuteration due to the tightening of bonds in the trigonal bipyramidal transition state.

Quantitative Data Presentation

The following table summarizes expected kinetic isotope effects for reactions of long-chain 1-bromoalkanes, serving as a proxy for the anticipated results for this compound under similar conditions.

| Substrate (Isotopic Position) | Reaction Type | Nucleophile/Base | Solvent | Temperature (°C) | kH/kD | Citation |

| 1-Bromooctane (β-H/D) | E2 | Sodium Ethoxide | Ethanol | 25 | ~6.7 | [1] |

| 1-Bromooctane (α-H/D) | SN2 | Sodium Ethoxide | Ethanol | 25 | ~1.04 | [1] |

| 2-Bromooctane (β-H/D) | SN2 (Identity) | Tetrabutylammonium bromide | Acetonitrile | 60 | 1.084 ± 0.006 | [2] |

| 2-Bromopropane (β-H/D) | E2 | Sodium Ethoxide | Ethanol | 25 | 6.7 | [3][4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process: the perdeuteration of a suitable tridecane precursor followed by bromination.

Step 1: Synthesis of Tridecane-d28

A plausible method for the synthesis of perdeuterated tridecane is through catalytic hydrogen-deuterium (H/D) exchange.

-

Materials: Tridecane, Deuterium gas (D₂), Platinum on carbon (Pt/C) catalyst.

-

Procedure:

-

A high-pressure stainless-steel reactor is charged with tridecane and a 5% Pt/C catalyst.

-

The reactor is purged with nitrogen gas and then filled with deuterium gas to a high pressure.

-

The mixture is heated to a temperature of 150-200°C and stirred for an extended period (e.g., 48-72 hours) to allow for complete H/D exchange.

-

To achieve high isotopic enrichment, the reaction may need to be repeated with fresh catalyst and deuterium gas.

-

After the reaction, the catalyst is removed by filtration, and the resulting tridecane-d28 is purified by distillation.

-

The isotopic purity should be confirmed by mass spectrometry and ¹H NMR spectroscopy.

-

Step 2: Bromination of Tridecane-d28

Free-radical bromination can be used to introduce a bromine atom, with a preference for secondary carbons. However, for the synthesis of 1-bromotridecane, a more selective method is required. A common laboratory synthesis of 1-bromoalkanes involves the reaction of the corresponding alcohol with a brominating agent. Therefore, a more controlled synthesis would involve the conversion of tridecan-1-ol-d28 to this compound. Assuming the availability of tridecan-1-ol-d28:

-

Materials: Tridecan-1-ol-d28, Phosphorus tribromide (PBr₃), Pyridine (optional, as a scavenger for HBr).

-

Procedure:

-

Tridecan-1-ol-d28 is dissolved in a dry, inert solvent such as diethyl ether or dichloromethane in a flask equipped with a dropping funnel and a condenser, under an inert atmosphere (e.g., nitrogen).

-

The flask is cooled in an ice bath.

-

Phosphorus tribromide is added dropwise to the stirred solution. A small amount of pyridine can be added to neutralize the HBr byproduct.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction.

-

The reaction is quenched by carefully pouring the mixture over ice.

-

The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting this compound is purified by vacuum distillation.

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and isotopic purity.

-

Determination of the Kinetic Isotope Effect

The KIE is determined by measuring the reaction rates of both the deuterated and non-deuterated substrates under identical conditions.

-

Materials: 1-bromotridecane, this compound, a strong base capable of inducing both SN2 and E2 reactions (e.g., sodium ethoxide), a suitable solvent (e.g., ethanol), internal standard for chromatographic analysis (e.g., a long-chain alkane).

-

Procedure:

-

Prepare stock solutions of known concentrations of 1-bromotridecane, this compound, and the internal standard in the reaction solvent.

-

Prepare a stock solution of the base in the same solvent.

-

For each kinetic run, thermostat a reaction vessel containing the substrate solution (either deuterated or non-deuterated) and the internal standard to the desired temperature.

-

Initiate the reaction by adding a known volume of the thermostatted base solution.

-

At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a dilute acid).

-

Extract the organic components from the quenched aliquots.

-

Analyze the extracts by gas chromatography-mass spectrometry (GC-MS) or a similar quantitative technique to determine the concentrations of the reactant (1-bromotridecane or its deuterated analogue) and the products (the substitution product and the elimination product) relative to the internal standard.

-

Plot the natural logarithm of the reactant concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k) if the base is in large excess.

-

Calculate the second-order rate constant by dividing the pseudo-first-order rate constant by the concentration of the base.

-

The kinetic isotope effect (kH/kD) is then calculated as the ratio of the rate constant for the non-deuterated reactant to that of the deuterated reactant for both the SN2 and E2 pathways.

-

Visualizations

Reaction Pathways

The following diagrams illustrate the transition states of the SN2 and E2 reactions for 1-bromotridecane, which are central to the interpretation of the kinetic isotope effect.

Experimental Workflow

The following diagram outlines the general workflow for the experimental determination of the kinetic isotope effect.

Conclusion

The kinetic isotope effect is a subtle yet powerful probe into the heart of chemical reactivity. For a molecule like 1-bromotridecane, the strategic placement of deuterium labels can unequivocally distinguish between competing SN2 and E2 reaction pathways. The observation of a large primary KIE (kH/kD > 2) would provide strong evidence for an E2 mechanism, indicating that the β-C-H bond is broken in the rate-determining step. Conversely, a small secondary KIE (kH/kD ≈ 1) would be consistent with an SN2 mechanism, where the β-C-H bond remains intact. This technical guide provides the theoretical foundation, expected quantitative data based on analogous systems, and detailed experimental protocols to enable researchers to effectively utilize the kinetic isotope effect in their studies of long-chain alkyl halide reaction mechanisms. Such an understanding is critical in fields ranging from fundamental organic chemistry to drug development, where reaction pathways dictate product distribution and metabolic fate.

References

Technical Guide: Isotopic Enrichment and Purity of 1-Bromotridecane-D27

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic enrichment and chemical purity of 1-Bromotridecane-D27. It outlines the key specifications for this deuterated compound, details the experimental protocols for its analysis, and presents a logical workflow for quality assessment. This document is intended to be a valuable resource for researchers utilizing this compound in drug development, metabolic studies, and as an internal standard in quantitative analyses.

Quantitative Data Summary

The isotopic enrichment and chemical purity are critical parameters for the effective use of this compound in scientific applications. The following tables summarize the available quantitative data for this compound.

Table 1: Isotopic Enrichment of this compound

| Parameter | Specification | Source |

| Isotopic Purity | 98 atom % D | C/D/N Isotopes[1] |

Table 2: Chemical and Physical Properties of 1-Bromotridecane (Non-Deuterated Analog)

| Property | Value | Source |

| Chemical Purity | ≥98% | Sigma-Aldrich[2] |

| Molecular Formula | C₁₃H₂₇Br | PubChem[3] |

| Molecular Weight | 263.26 g/mol | PubChem[3] |

| CAS Number | 765-09-3 | Sigma-Aldrich |

Table 3: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃BrD₂₇ | Chemsrc |

| Molecular Weight | 290.43 g/mol | C/D/N Isotopes |

| CAS Number | 349553-91-9 | Chemsrc |

Experimental Protocols

The determination of isotopic enrichment and chemical purity of deuterated compounds like this compound relies on well-established analytical techniques. The following sections detail the methodologies for the key recommended experiments.

Determination of Isotopic Enrichment by Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for determining the isotopic enrichment of volatile and semi-volatile deuterated compounds.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., hexane or ethyl acetate).

-

GC Separation: Inject the sample into a GC system equipped with a non-polar capillary column suitable for separating long-chain alkyl halides. The GC oven temperature program should be optimized to ensure a sharp, symmetrical peak for 1-Bromotridecane.

-

Mass Spectrometric Analysis: The eluent from the GC is introduced into the ion source of a mass spectrometer (electron ionization is common). The mass spectrometer is set to scan a mass range that includes the molecular ion clusters of both the deuterated and any residual non-deuterated 1-Bromotridecane.

-

Data Analysis:

-

Identify the molecular ion (M+) peak for this compound and the corresponding M+ peak for any unlabeled 1-Bromotridecane.

-

Integrate the ion currents for the molecular ion clusters of all isotopic species (from fully deuterated to unlabeled).

-

The isotopic enrichment is calculated based on the relative abundances of these isotopologues. The atom percent deuterium is determined by the following formula:

Atom % D = [ (Sum of (Number of D atoms in each isotopologue * Abundance of each isotopologue)) / (Total number of hydrogen and deuterium positions * Total abundance of all isotopologues) ] * 100%

-

Determination of Chemical Purity by Gas Chromatography (GC)

The chemical purity of this compound can be assessed by Gas Chromatography with a Flame Ionization Detector (GC-FID), which provides a quantitative measure of all volatile components.

Methodology:

-

Sample and Standard Preparation: Prepare a solution of this compound of a known concentration in a suitable solvent. Also, prepare solutions of a certified reference standard of non-deuterated 1-Bromotridecane at various concentrations for calibration.

-

GC-FID Analysis: Inject the prepared solutions into a GC-FID system. The chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate) should be optimized to achieve baseline separation of 1-Bromotridecane from any impurities.

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the 1-Bromotridecane standard against its concentration.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Identify and quantify any impurity peaks present in the chromatogram.

-

The chemical purity is expressed as the weight percentage of this compound relative to the total weight of the sample.

-

Structural Confirmation and Positional Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure and determining the location of deuterium atoms. Both ¹H and ²H NMR are employed.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals overlapping with the analyte.

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum. In a highly enriched sample of this compound, the proton signals should be significantly diminished or absent.

-

The presence of any residual proton signals can be used to quantify the amount of non-deuterated or partially deuterated species at specific positions.

-

-

²H NMR (Deuterium NMR) Spectroscopy:

-

Acquire a ²H NMR spectrum. This will show signals corresponding to the deuterium atoms in the molecule.

-

The chemical shifts in the ²H NMR spectrum will confirm the positions of deuteration. The integration of these signals can provide a relative measure of deuteration at different sites.

-

-

Data Analysis: By comparing the ¹H and ²H NMR spectra, a comprehensive picture of the isotopic distribution and confirmation of the deuteration pattern can be achieved.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the analysis of this compound.

Caption: Workflow for the quality assessment of this compound.

Caption: Relationship between analytical techniques and their primary outputs.

References

Stability and proper storage conditions for 1-Bromotridecane-D27

An In-depth Technical Guide to the Stability and Proper Storage of 1-Bromotridecane-D27

For researchers, scientists, and professionals in drug development, ensuring the integrity of deuterated compounds like this compound is paramount for reliable experimental outcomes. This guide provides a comprehensive overview of the stability profile and optimal storage conditions for this compound, including recommended handling procedures and methodologies for stability assessment.

Core Stability Profile

This compound is a deuterated analog of 1-bromotridecane, where hydrogen atoms have been replaced with deuterium. This isotopic substitution enhances the stability of the C-D bond compared to the C-H bond, which can influence the compound's metabolic and chemical stability. Generally, deuterated compounds are considered stable and non-radioactive.[1] However, their chemical integrity can be compromised by environmental factors such as temperature, light, and moisture.[1]

This compound is a liquid at room temperature, appearing colorless to pale yellow.[2] It is stable under recommended storage conditions.[3] Incompatibilities to be aware of include strong bases and strong oxidizing agents.[3] Hazardous decomposition products under fire conditions include carbon oxides and hydrogen bromide gas.

Recommended Storage Conditions

Proper storage is crucial to maintain the isotopic purity and chemical integrity of this compound. The following table summarizes the recommended storage conditions based on available safety data sheets and general guidelines for deuterated compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | Room Temperature | As specified by the manufacturer's safety data sheet. |

| 4°C for long-term storage | To minimize potential degradation over extended periods. | |

| Light | Keep in a dark place; use amber vials or opaque containers | To prevent light-catalyzed degradation. |

| Atmosphere | Sealed in a dry environment; under an inert atmosphere (e.g., Argon, Nitrogen) for long-term storage | To protect from moisture, which can cause hydrolysis or H-D exchange. |

| Container | Tightly sealed, appropriate containers (e.g., glass, polyethylene, or polypropylene) | To prevent contamination and exposure to air and moisture. |

Potential Degradation Pathways

Understanding the potential degradation pathways is essential for developing appropriate storage and handling protocols.

Caption: Factors and pathways of this compound degradation.

Experimental Protocol for Stability Assessment

To formally assess the stability of this compound, a structured experimental protocol is necessary. The following is a general methodology that can be adapted based on specific laboratory capabilities and regulatory requirements.

Objective: To evaluate the stability of this compound under various environmental conditions over time.

Materials:

-

This compound

-

Amber glass vials with screw caps

-

Temperature and humidity-controlled stability chambers

-

Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy

Methodology:

-

Initial Characterization:

-

Obtain initial purity and identity profiles of the this compound batch using GC-MS and ¹H/²H NMR. This will serve as the baseline (T=0).

-

-

Sample Preparation:

-

Aliquot the this compound into amber glass vials.

-

Tightly seal the vials. For studies involving an inert atmosphere, purge the vials with argon or nitrogen before sealing.

-

-

Storage Conditions (based on ICH guidelines):

-

Long-term stability: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH

-

Photostability: Expose samples to a light source according to ICH Q1B guidelines.

-

Include a control sample stored at a recommended long-term storage condition (e.g., 4°C in the dark).

-

-

Time Points for Testing:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 1, 2, 3, and 6 months.

-

-

Analytical Testing:

-

At each time point, retrieve samples from each storage condition.

-

Allow samples to equilibrate to room temperature before opening.

-

Perform the following analyses:

-

GC-MS: To determine the purity of this compound and identify any degradation products.

-

¹H NMR: To detect any increase in proton signals, which would indicate a loss of deuterium (H-D exchange).

-

²H NMR: To quantify the level of deuteration.

-

Visual Inspection: Note any changes in color or appearance.

-

-

-

Data Analysis:

-

Compare the analytical data from each time point to the initial T=0 data.

-

Quantify the percentage of this compound remaining and the percentage of any impurities formed.

-

Assess the isotopic enrichment at each time point.

-

The following diagram illustrates the workflow for this stability testing protocol.

Caption: A logical workflow for the stability assessment of this compound.

By adhering to these storage and handling guidelines and implementing a robust stability testing program, researchers can ensure the quality and reliability of this compound in their studies.

References

The Role of Deuterated Compounds in Mechanistic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds, molecules in which one or more hydrogen atoms are replaced by the stable isotope deuterium, have become powerful tools in scientific research. This subtle isotopic substitution, doubling the mass of the hydrogen atom, induces significant changes in the molecule's physicochemical properties without altering its fundamental chemical structure. These changes, most notably the kinetic isotope effect (KIE), have profound implications for understanding reaction mechanisms, elucidating metabolic pathways, and optimizing the pharmacokinetic profiles of drugs.[1][2] This technical guide explores the core applications of deuterated compounds, focusing on mechanistic elucidation, metabolic and pharmacokinetic studies, and their role as analytical standards.

The Deuterium Kinetic Isotope Effect (KIE)

The foundation of the utility of deuterated compounds in mechanistic studies lies in the Kinetic Isotope Effect (KIE). A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond due to the increased mass of deuterium.[1][3][4] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when C-H bond cleavage is the rate-determining step. This phenomenon is a powerful tool for investigating reaction mechanisms. The KIE is quantified as the ratio of the rate constant for the reaction with the light isotope (kH) to that with the heavy isotope (kD).

A primary KIE greater than 2 is typically observed when the bond to the isotopically substituted atom is broken in the rate-determining step. The magnitude of the KIE can provide valuable insights into the transition state of a reaction. For instance, the rate of a reaction involving the cleavage of a C-H bond can be six to ten times faster than the identical reaction involving a C-D bond.

Applications in Mechanistic Elucidation

Probing Reaction Mechanisms

The KIE is a cornerstone in the field of physical organic chemistry for elucidating reaction mechanisms. By selectively replacing hydrogen with deuterium at different positions in a molecule, researchers can determine whether a specific C-H bond is broken in the rate-limiting step of a reaction. A significant KIE provides strong evidence for the involvement of that bond in the crucial transition state. This approach is invaluable for understanding enzymatic reactions, including those catalyzed by cytochrome P450 (CYP450) enzymes, which are central to drug metabolism.

Investigating Metabolic Pathways

Deuterated compounds are instrumental in tracing the metabolic fate of drugs and other xenobiotics. By labeling a drug with deuterium, researchers can readily distinguish the parent compound from its metabolites using mass spectrometry. This allows for the unambiguous identification of metabolic products and provides a clearer picture of the biotransformation pathways. Furthermore, by placing deuterium at sites susceptible to metabolism, the KIE can be exploited to slow down specific metabolic pathways. This "metabolic switching" can reveal alternative metabolic routes that might otherwise be minor or unobservable.

Role in Drug Development and Pharmacokinetics

The strategic incorporation of deuterium into drug candidates has emerged as a valuable strategy in modern drug development. This approach, often termed "deuterium switching," can significantly improve a drug's pharmacokinetic profile.

Enhancing Metabolic Stability

Many drug molecules are cleared from the body through metabolism by enzymes like the CYP450 family. These reactions often involve the cleavage of C-H bonds at metabolically vulnerable positions, or "soft spots." By replacing hydrogen with deuterium at these sites, the rate of metabolism can be significantly reduced due to the KIE. This can lead to:

-

Increased half-life: A slower rate of metabolism results in the drug remaining in the body for a longer period.

-

Reduced dosing frequency: A longer half-life may allow for less frequent administration of the drug, improving patient compliance.

-

Improved safety profile: By slowing the formation of potentially toxic metabolites, deuteration can lead to a safer drug.

Table 1: Pharmacokinetic Improvements of Deuterated Drugs

| Drug | Deuterated Analog | Key Pharmacokinetic Improvement | Reference |

| Tetrabenazine | Deutetrabenazine | Longer half-life of active metabolites, allowing for less frequent dosing and improved tolerability. | |

| Methadone | d9-methadone | 5.7-fold increase in AUC and a significant reduction in clearance in mice. | |

| Sorafenib | Donafenib | Better pharmacokinetic properties, higher efficacy, and fewer adverse effects in clinical studies. |

Note: This table presents a summary of publicly available data. Specific quantitative improvements can vary based on the specific compound and the biological system being studied.

Case Study: Deutetrabenazine

Deutetrabenazine is a prime example of a successful deuterated drug. It is a deuterated version of tetrabenazine, used to treat chorea associated with Huntington's disease. Tetrabenazine is rapidly metabolized, leading to the need for frequent dosing and a challenging side-effect profile. In deutetrabenazine, deuterium is placed at key positions, which attenuates its metabolism by CYP2D6. This results in a longer half-life for the active metabolites, allowing for a lower daily dose and less frequent administration, which improves the drug's tolerability.

The mechanism of action of deutetrabenazine, like its parent compound, involves the reversible depletion of monoamines such as dopamine, serotonin, and norepinephrine from nerve terminals by inhibiting the vesicular monoamine transporter 2 (VMAT2).

Experimental Protocols

Metabolic Stability Assay in Human Liver Microsomes

This protocol assesses the in vitro metabolic stability of a deuterated compound compared to its non-deuterated counterpart.

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound and its deuterated analog.

Materials:

-

Human liver microsomes (pooled)

-

Test compound and its deuterated analog

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO). Prepare the incubation mixture containing human liver microsomes in phosphate buffer.

-

Incubation: Add the test compound to the microsomal incubation mixture and pre-incubate at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Termination: Stop the reaction at each time point by adding cold acetonitrile containing the internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

Analysis: Analyze the supernatant by a validated LC-MS/MS method to determine the concentration of the remaining parent compound.

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the appropriate equations.

-

Compare the t½ and CLint values of the deuterated and non-deuterated compounds.

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for an in vivo pharmacokinetic study.

Objective: To determine and compare the pharmacokinetic profiles (e.g., Cmax, Tmax, AUC, t½) of a deuterated compound and its non-deuterated analog after oral administration to rats.

Materials:

-

Male Sprague-Dawley rats (or other appropriate strain)

-

Test compound and its deuterated analog formulated in a suitable vehicle

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Dosing: Fast the animals overnight before dosing. Administer a single oral dose of the non-deuterated or deuterated compound to separate groups of rats.

-

Blood Sampling: Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compounds in plasma.

Pharmacokinetic Analysis:

-

Use non-compartmental analysis software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) from the plasma concentration-time data for both the deuterated and non-deuterated compounds.

Visualizations

Caption: The Kinetic Isotope Effect slows the metabolism of a deuterated drug.

Caption: Experimental workflow for evaluating a deuterated drug candidate.

Conclusion

Deuterated compounds have transitioned from niche research tools to integral components in the drug discovery and development pipeline, as well as in fundamental mechanistic studies. Their ability to modulate metabolic rates through the kinetic isotope effect provides a powerful strategy for improving the pharmacokinetic and safety profiles of therapeutic agents. As analytical techniques continue to advance, the application of deuterated compounds is expected to expand, further enhancing our understanding of complex biological and chemical processes.

References

- 1. benchchem.com [benchchem.com]

- 2. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 3. Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. Portico [access.portico.org]

Methodological & Application

Application Note: Quantification of Long-Chain Alkyl Bromides in Environmental Water Samples Using 1-Bromotridecane-D27 as an Internal Standard by LC-MS/MS

Introduction

Long-chain alkyl bromides are a class of compounds that can be found in the environment as intermediates in chemical synthesis or as breakdown products of larger molecules. Due to their potential persistence and bioaccumulation, there is a need for sensitive and accurate analytical methods for their quantification in environmental matrices. This application note describes a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 1-bromotetradecane in water samples. To ensure the highest level of accuracy and precision, this method utilizes a stable isotope-labeled internal standard, 1-Bromotridecane-D27.

The use of a deuterated internal standard is a gold standard in quantitative mass spectrometry.[1] A deuterated standard, such as this compound, is chemically almost identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization.[1][2] This co-eluting, chemically similar internal standard effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable quantification.[1][3]

Principle of the Method

A known amount of the internal standard, this compound, is added to all samples, calibrators, and quality control samples at the beginning of the sample preparation process. The samples are then subjected to liquid-liquid extraction to isolate the analytes from the water matrix. The extracts are analyzed by LC-MS/MS in positive ion mode using multiple reaction monitoring (MRM). The ratio of the peak area of the analyte (1-bromotetradecane) to the peak area of the internal standard (this compound) is used to construct a calibration curve and quantify the analyte in unknown samples. This isotope dilution technique ensures high precision and accuracy by correcting for potential analyte loss during sample processing and instrumental variability.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

1-Bromotetradecane (Analyte)

-

This compound (Internal Standard)

-

-

Solvents and Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Hexane (HPLC grade)

-

Sodium chloride

-

Standard and Sample Preparation

2.1. Stock Solutions

-

Prepare individual stock solutions of 1-bromotetradecane and this compound in methanol at a concentration of 1 mg/mL.

-

Store stock solutions at -20°C.

2.2. Working Standard Solutions

-

Prepare a series of working standard solutions of 1-bromotetradecane by serial dilution of the stock solution with methanol to create calibration standards.

-

Prepare a working internal standard solution of this compound at a concentration of 10 µg/mL in methanol.

2.3. Calibration Standards and Quality Control Samples

-

Prepare calibration standards by spiking appropriate amounts of the 1-bromotetradecane working solutions into blank water samples.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

2.4. Sample Preparation (Liquid-Liquid Extraction)

-

To a 10 mL water sample, add 100 µL of the 10 µg/mL this compound internal standard working solution.

-

Add 1 g of sodium chloride and vortex to dissolve.

-

Add 5 mL of hexane and vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer (hexane) to a clean tube.

-

Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the mobile phase (90:10 Acetonitrile:Water with 0.1% Formic Acid).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

3.1. Liquid Chromatography

-

LC System: A high-performance liquid chromatography system.

-

Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 90% B

-

1-5 min: 90% to 98% B

-

5-7 min: 98% B

-

7.1-10 min: 90% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

3.2. Mass Spectrometry

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 350°C.

-

Gas Flows: Optimized for the specific instrument.

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 1-Bromotetradecane | 277.2 | 135.1 | 100 | 20 |

| This compound | 290.4 | 149.2 | 100 | 20 |

Data Presentation

Calibration Curve Data

The calibration curve for 1-bromotetradecane was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x was applied.

| Concentration (ng/mL) | Analyte Area | Internal Standard Area | Area Ratio (Analyte/IS) |

| 1 | 1,250 | 55,000 | 0.023 |

| 5 | 6,300 | 56,500 | 0.112 |

| 10 | 12,800 | 54,800 | 0.234 |

| 50 | 65,000 | 55,200 | 1.178 |

| 100 | 132,000 | 56,000 | 2.357 |

| 500 | 670,000 | 55,500 | 12.072 |

| 1000 | 1,350,000 | 54,900 | 24.590 |

-

Linearity (R²): > 0.998

Accuracy and Precision of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%RSD) |

| Low | 3 | 2.91 | 97.0 | 4.5 |

| Medium | 75 | 78.2 | 104.3 | 3.1 |

| High | 750 | 735.5 | 98.1 | 2.8 |

Visualizations

References

Application of 1-Bromotridecane-D27 in Environmental Contaminant Analysis

Application Note & Protocol

Introduction

In the realm of environmental science, the precise and accurate quantification of pollutants is critical for assessing environmental impact, ensuring regulatory compliance, and safeguarding human health. Environmental matrices such as soil, water, and sediment are inherently complex, often containing a myriad of substances that can interfere with analytical measurements. The use of isotopically labeled internal standards, in a technique known as isotope dilution mass spectrometry (IDMS), has become a cornerstone for achieving high-quality, defensible data in environmental analysis.[1][2] This method effectively corrects for the loss of analyte during sample preparation and analysis, and compensates for matrix effects.[1][3]

This document provides a detailed application note and a comprehensive protocol for the use of 1-Bromotridecane-D27 as an internal standard in the quantitative analysis of long-chain halogenated environmental contaminants by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a highly accurate analytical technique that relies on the addition of a known amount of an isotopically enriched version of the target analyte to a sample at the beginning of the analytical process.[4] This "isotopic spike," in this case, this compound, is chemically identical to the native analyte but has a different mass due to the substitution of hydrogen atoms with deuterium. Because the deuterated standard and the native analyte exhibit nearly identical chemical and physical properties, they behave similarly during extraction, cleanup, and chromatographic separation. Any loss of the native analyte during sample processing is mirrored by a proportional loss of the internal standard. The mass spectrometer distinguishes between the native analyte and the deuterated standard based on their mass-to-charge (m/z) ratios. By measuring the ratio of the native analyte to the isotopically labeled standard, the initial concentration of the analyte in the sample can be determined with exceptional accuracy.

Application: Analysis of Long-Chain Alkylbromides and Brominated Flame Retardants

This compound is an ideal internal standard for the analysis of long-chain (C10-C20) alkylbromides and certain classes of brominated flame retardants (BFRs) in environmental samples. Its long alkyl chain and bromine substituent mimic the chemical properties of these target analytes, ensuring similar behavior during the analytical procedure.

Target Analytes:

-

Long-chain n-bromoalkanes

-

Polybrominated Diphenyl Ethers (PBDEs) - lower brominated congeners

-

Other long-chain brominated persistent organic pollutants (POPs)

Matrices:

-

Soil

-

Sediment

-

Water

Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol

This protocol outlines a general procedure for the extraction and quantification of long-chain brominated hydrocarbons in soil samples using this compound as an internal standard.

Sample Preparation and Fortification

-

Sample Homogenization: Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to remove large debris. Homogenize the sieved sample thoroughly.

-

Weighing: Accurately weigh 10 g of the homogenized soil sample into a clean extraction thimble.

-

Fortification: Spike the sample with a known amount (e.g., 100 µL of a 1 µg/mL solution) of this compound in a suitable solvent like hexane. Also, prepare a laboratory control sample (LCS) by spiking a clean sand matrix and a matrix spike (MS) by spiking a duplicate sample.

Extraction

-

Soxhlet Extraction: Place the fortified sample thimble into a Soxhlet extractor.

-

Add 200 mL of a 1:1 (v/v) mixture of hexane and acetone to the boiling flask.

-

Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.

-

After extraction, allow the extract to cool to room temperature.

Extract Cleanup

-

Concentration: Concentrate the extract to approximately 2 mL using a rotary evaporator.

-

Sulfur Removal (if necessary): If elemental sulfur is present (indicated by a yellow precipitate), add activated copper granules to the extract and agitate until the copper remains shiny.

-

Silica Gel Chromatography:

-

Prepare a chromatography column with activated silica gel.

-

Transfer the concentrated extract to the top of the column.

-

Elute the column with a suitable solvent system (e.g., hexane followed by a more polar solvent like dichloromethane) to separate interferences from the target analytes.

-

Collect the fraction containing the long-chain brominated hydrocarbons.

-

Final Concentration and Analysis

-

Solvent Exchange: Concentrate the cleaned extract to approximately 1 mL and exchange the solvent to hexane.

-

Final Volume Adjustment: Adjust the final volume to 1.0 mL under a gentle stream of nitrogen.

-

GC-MS Analysis: Inject 1 µL of the final extract into the GC-MS system.

GC-MS Parameters (Suggested)

-

GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, suitable for semi-volatile organic compounds.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 min.

-

Ramp: 10°C/min to 300°C.

-

Hold: 10 min at 300°C.

-

-

Injector Temperature: 280°C (Splitless mode).

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitor characteristic ions for the target analytes and this compound.

-

Data Presentation

The following table presents representative data for the analysis of selected long-chain brominated compounds using this compound as an internal standard.

| Compound | Retention Time (min) | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Average Recovery (%) | Limit of Detection (LOD) (ng/g) |

| 1-Bromodecane | 12.5 | 149 | 151 | 91 | 95 | 0.5 |

| 1-Bromododecane | 15.2 | 177 | 179 | 91 | 98 | 0.5 |

| This compound (IS) | 16.5 | 164 | 191 | 68 | N/A | N/A |

| 1-Bromohexadecane | 20.1 | 233 | 235 | 91 | 102 | 0.8 |

| BDE-47 (a PBDE congener) | 22.8 | 486 | 484 | 326 | 92 | 1.0 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for contaminant analysis.

Principle of Isotope Dilution

References

Application Notes and Protocols: Quantitative Analysis Using 1-Bromotridecane-D27 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analytical chemistry, particularly in chromatographic and mass spectrometric methods, the use of stable isotope-labeled internal standards is the gold standard for achieving high accuracy and precision.[1][2] Deuterated compounds, which are chemically identical to the analyte of interest, co-elute during chromatography and experience similar ionization effects in the mass spectrometer, allowing them to effectively correct for variations in sample preparation, injection volume, and matrix effects.[1][3] This document provides detailed application notes and protocols for the use of 1-Bromotridecane-D27 as an internal standard, primarily for the quantification of 1-bromotridecane and other long-chain alkyl halides in various matrices.

This compound is an ideal internal standard for the analysis of its non-deuterated analog. The 27 deuterium atoms provide a significant mass shift, ensuring no isotopic overlap with the analyte while maintaining nearly identical chemical and physical properties. This allows for robust and reliable quantification in complex sample matrices.

Principle of Internal Standard Quantification

The core of this analytical method lies in the principle of stable isotope dilution mass spectrometry. A known, fixed amount of the deuterated internal standard (this compound) is added to every sample, calibrator, and quality control sample. The analyte (1-bromotridecane) and the internal standard are then extracted and analyzed simultaneously, typically by Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio.

Quantification is achieved by calculating the ratio of the analyte's peak area to the internal standard's peak area. This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of the analyte in unknown samples is then determined by interpolating their peak area ratios from this curve.[1]

Caption: Principle of internal standard quantification workflow.

Application: Quantification of 1-Bromotridecane in Environmental Samples

This protocol details the quantification of 1-bromotridecane in a soil matrix using this compound as an internal standard, followed by analysis with GC-MS.

Experimental Protocol

1. Materials and Reagents

-

1-Bromotridecane analytical standard (≥98% purity)

-

This compound internal standard (≥98% purity, ≥98% isotopic purity)

-

Acetonitrile (ACN), pesticide residue grade

-

Hexane, HPLC grade

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Sodium Chloride (NaCl)

-

Primary Secondary Amine (PSA) sorbent

-

C18 sorbent

-

50 mL and 15 mL polypropylene centrifuge tubes

2. Standard and Sample Preparation

-

Internal Standard (IS) Stock Solution: Prepare a 100 µg/mL stock solution of this compound in hexane.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the 1-bromotridecane analytical standard into a clean matrix extract. A typical concentration range would be 1, 5, 10, 50, 100, and 250 ng/mL. Add a fixed amount of the IS working solution to each calibrator to achieve a final concentration of 50 ng/mL.

-

Sample Extraction (Modified QuEChERS):

-

Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike with 50 µL of a 10 µg/mL IS working solution (to achieve a final concentration of 50 ng/g in the sample).

-

Vortex vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately cap and vortex for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer the acetonitrile supernatant to a 15 mL centrifuge tube containing 150 mg of PSA, 900 mg of anhydrous MgSO₄, and 150 mg of C18 sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of hexane for GC-MS analysis.

-

Caption: Experimental workflow for sample preparation.

3. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

-

Inlet Temperature: 280 °C

-

Injection Volume: 1 µL, splitless mode.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 80 °C, hold for 1 min.

-

Ramp: 20 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

MS Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

1-Bromotridecane (Analyte): Monitor m/z 135, 149 (quantifier), 191.

-

This compound (IS): Monitor m/z 162 (quantifier), 218. (Note: Specific ions should be confirmed by analyzing the mass spectrum of each standard. The quantifier ion for the D27-analog is expected to be shifted by the mass of the deuterated fragment.)

-

Data Presentation

The following tables represent typical data obtained during the validation of this analytical method.

Table 1: Calibration Curve Data

| Calibrator Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 15,230 | 755,100 | 0.020 |

| 5 | 78,950 | 761,200 | 0.104 |

| 10 | 155,400 | 758,800 | 0.205 |

| 50 | 798,600 | 765,300 | 1.043 |

| 100 | 1,595,000 | 760,100 | 2.098 |

| 250 | 3,980,000 | 759,500 | 5.240 |

| Correlation (r²) | 0.9995 |

Table 2: Method Precision and Accuracy

| QC Level | Spiked Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) |

| Low QC | 3 | 2.91 | 97.0 | 4.5 |

| Mid QC | 75 | 78.6 | 104.8 | 3.1 |

| High QC | 200 | 195.2 | 97.6 | 2.8 |

Conclusion

This document outlines a comprehensive framework for developing and applying analytical methods using this compound as an internal standard. The provided protocols for sample preparation and GC-MS analysis, combined with the principles of internal standard quantification, offer a robust methodology for the accurate determination of 1-bromotridecane in complex matrices. The use of a deuterated internal standard like this compound is critical for minimizing analytical variability and ensuring the reliability of quantitative results in research, drug development, and environmental monitoring.

References

Synthesis of 1-Bromotridecane-D27 for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 1-Bromotridecane-D27, a perdeuterated long-chain alkyl bromide valuable as an internal standard in mass spectrometry-based bioanalysis, a tracer in metabolic studies, and a building block in the synthesis of complex deuterated molecules. The synthesis is a two-step process commencing with the exhaustive deuteration of tridecanoic acid via heterogeneous catalysis, followed by a modified Hunsdiecker reaction to yield the desired product.

I. Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the complete deuteration of the alkyl chain of tridecanoic acid using a platinum-on-carbon (Pt/C) catalyst in the presence of deuterium oxide (D₂O) as the deuterium source. The resulting perdeuterated tridecanoic acid (Tridecanoic acid-d25) is then subjected to a bromodecarboxylation reaction, a modification of the Hunsdiecker reaction, to yield this compound.

Caption: Synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of Tridecanoic Acid-d25

This procedure describes the exhaustive deuteration of tridecanoic acid using a platinum-on-carbon catalyst.

Materials:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier Notes |

| Tridecanoic Acid | C₁₃H₂₆O₂ | 214.35 | 5.00 g | High purity |

| Platinum on Carbon (10 wt%) | Pt/C | - | 500 mg | Dry, 50% water wet |

| Deuterium Oxide (99.9 atom % D) | D₂O | 20.03 | 50 mL | |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Anhydrous |

| Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Anhydrous |

Equipment:

-

High-pressure stainless-steel autoclave with a magnetic stirrer

-

Heating mantle with temperature controller

-

Glassware for filtration and extraction

-

Rotary evaporator

Procedure:

-

Catalyst Preparation: If using 50% water-wet Pt/C, dry the catalyst in a vacuum oven at 60 °C for 12 hours prior to use.

-

Reaction Setup: In the high-pressure autoclave, combine tridecanoic acid (5.00 g) and the dry 10% Pt/C catalyst (500 mg).

-

Deuterium Source Addition: Add deuterium oxide (50 mL) to the autoclave.

-

Reaction Conditions: Seal the autoclave and purge with nitrogen gas three times. Pressurize the vessel with deuterium gas (D₂) to 10 bar (optional, but can enhance the exchange rate). Heat the mixture to 150 °C with vigorous stirring.

-

Reaction Monitoring: Maintain the reaction conditions for 48-72 hours. To monitor the progress, a small aliquot can be carefully withdrawn, the solvent evaporated, and the residue analyzed by ¹H NMR to check for the disappearance of proton signals.

-

Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure. Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the Celite® pad with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield Tridecanoic Acid-d25 as a white solid.

-

Characterization: The product should be characterized by ¹H NMR to confirm the absence of proton signals in the alkyl region and by mass spectrometry to determine the level of deuterium incorporation.

Step 2: Synthesis of this compound from Tridecanoic Acid-d25

This procedure details the conversion of the perdeuterated carboxylic acid to the corresponding alkyl bromide using a modified Hunsdiecker reaction.

Materials:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier Notes |

| Tridecanoic Acid-d25 | C₁₃D₂₅HO₂ | 239.50 | 4.00 g | From Step 1 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.2 eq | Recrystallized |

| Silver (I) acetate | AgC₂H₃O₂ | 166.91 | 0.1 eq | Catalyst |

| Carbon Tetrachloride | CCl₄ | 153.82 | 100 mL | Anhydrous |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | |

| Brine | - | - | As needed | |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle with temperature controller

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Glassware for filtration, extraction, and distillation/chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add Tridecanoic Acid-d25 (4.00 g), N-bromosuccinimide (1.2 eq), and silver (I) acetate (0.1 eq).

-

Solvent Addition: Add anhydrous carbon tetrachloride (100 mL) to the flask.

-

Reaction Conditions: Heat the mixture to reflux (approximately 77 °C) with vigorous stirring. The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the succinimide byproduct and any insoluble salts.

-

Quenching and Extraction: Wash the filtrate with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent such as hexane to yield this compound as a colorless liquid.

III. Data Presentation

Table 1: Summary of Reactants and Products

| Compound | Formula | Molar Mass ( g/mol ) | Starting Amount | Expected Yield | Physical State |

| Tridecanoic Acid | C₁₃H₂₆O₂ | 214.35 | 5.00 g | - | White Solid |

| Tridecanoic Acid-d25 | C₁₃D₂₅HO₂ | 239.50 | - | ~4.4 g | White Solid |

| This compound | C₁₃D₂₇Br | 290.46 | - | ~4.0 g | Colorless Liquid |

IV. Characterization of this compound

1. Mass Spectrometry (MS):

-

Expected Molecular Ion (M+): The mass spectrum should show a characteristic isotopic cluster for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). The monoisotopic mass for the ⁷⁹Br isotopologue is expected at m/z 289.45 and for the ⁸¹Br isotopologue at m/z 291.45. The high deuterium incorporation will be evident from the significant mass shift compared to the non-deuterated analogue (M+ at m/z 262.13/264.13).[1][2]

2. ¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is expected to show the complete absence of signals in the alkyl region (typically 0.8-3.5 ppm).[3] The absence of the characteristic triplet at ~3.4 ppm for the -CH₂Br protons and the multiplet around 1.2-1.4 ppm for the long alkyl chain protons confirms the successful deuteration.[3]

V. Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

High-Pressure Reactions: The use of a high-pressure autoclave requires proper training and adherence to safety protocols for high-pressure equipment.

-

Reagents:

-

N-Bromosuccinimide (NBS): Is a lachrymator and should be handled with care.

-

Carbon Tetrachloride: Is a toxic and environmentally hazardous solvent. Use with extreme caution and consider substitution with a less hazardous solvent if possible.

-

Bromine-containing compounds: Are corrosive and toxic. Avoid inhalation and skin contact.

-